molecular formula C23H26N4O2S B3313196 4-ethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946347-57-5

4-ethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3313196
CAS No.: 946347-57-5
M. Wt: 422.5 g/mol
InChI Key: XMHQDAQSXONTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (CAS 946347-57-5) is a synthetic sulfonamide derivative with a molecular weight of 422.5 g/mol, offered for scientific research and development . Its structure features two key domains: a sulfonamide domain, consisting of a 4-ethyl-substituted benzene ring linked to a sulfonamide group (-SO2NH-), and a pyridazine-piperidine domain, where a pyridazin-3-yl group is connected to a phenyl ring and features a piperidin-1-yl substituent at the 6-position . The pyridazine core is noted for its unique electronic properties due to two adjacent nitrogen atoms, while the piperidine ring contributes basicity and lipophilicity to the molecule, factors that are critical in drug discovery . Sulfonamides are a prominent class in medicinal chemistry and are known to exhibit a range of pharmacological activities, primarily through enzyme inhibition . Piperidine-containing compounds are frequently found in FDA-approved drugs and bioactive molecules, often serving as key components in kinase inhibitors and receptor modulators . This combination of features makes this compound a valuable candidate for research in various areas, including but not limited to the exploration of kinase inhibition pathways and cardiovascular function . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-ethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-2-18-6-12-21(13-7-18)30(28,29)26-20-10-8-19(9-11-20)22-14-15-23(25-24-22)27-16-4-3-5-17-27/h6-15,26H,2-5,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHQDAQSXONTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-ethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The compound is compared to analogs from recent literature and screening libraries (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Core Structure R1 (Sulfonamide) R2 (Heterocycle) Molecular Weight Key Properties References
Target Compound Pyridazin-3-yl-phenyl 4-ethyl Piperidin-1-yl ~457.6* Moderate lipophilicity; basic piperidine -
G620-0599 (ChemDiv) Pyridazin-3-yl-phenyl 4-butoxy Morpholin-4-yl 476.57 Higher logP (butoxy); morpholine enhances solubility
9a () Pyridin-2-yl-benzoyl Acetamide Trifluoromethyl-benzoyl-piperazine 578.56 Electron-withdrawing groups improve metabolic stability
13p () Ureidopyrimidine-piperidinyl Chloro/fluoro Fluorobenzoyl 672.06 Halogenated substituents enhance target affinity

*Calculated molecular formula: C23H27N5O2S.

Analysis of Structural Modifications

Heterocycle Variations
  • Pyridazine vs.
  • Piperidine vs. Morpholine (G620-0599) : Piperidine’s secondary amine increases basicity (pKa ~11) versus morpholine’s ether oxygen, which may reduce membrane permeability but enhance water solubility in G620-0599 .
Substituent Effects
  • 4-butoxy (G620-0599): Longer chain increases lipophilicity, favoring passive diffusion but risking metabolic oxidation .
  • R2 (Heterocycle Substituents) :
    • Trifluoromethyl (9a) : Electron-withdrawing groups in 9a enhance metabolic stability but may reduce solubility .
    • Halogens (13p) : Chloro/fluoro groups in 13p improve target affinity via halogen bonding .

Pharmacological Implications

  • Target Selectivity : The pyridazine-piperidine motif may confer selectivity toward kinases or GPCRs, whereas pyridine-benzoyl analogs (9a) are more likely to target enzymes like HDACs .
  • Solubility vs. Permeability : Morpholine in G620-0599 improves solubility but may limit blood-brain barrier penetration compared to the target’s piperidine .
  • Metabolic Stability : The ethyl group in the target compound is less prone to oxidative metabolism than 9a’s trifluoromethyl or G620-0599’s butoxy .

Research Findings and Trends

  • : Piperazine-linked benzoyl derivatives (9a–9g) demonstrate that electron-withdrawing substituents (e.g., trifluoromethyl) enhance in vitro potency but reduce solubility, highlighting a trade-off in lead optimization .
  • : Screening data for G620-0599 suggests morpholine-containing analogs are prioritized for aqueous compatibility in high-throughput assays .
  • : Halogenated sulfonamides like 13p show nanomolar activity in herbicidal assays, underscoring the role of halogens in agrochemical design .

Biological Activity

4-ethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that combines a sulfonamide group with piperidine and pyridazine moieties, suggesting diverse interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H24N4O3S\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors, modulating their functions. The sulfonamide group is known to exhibit antibacterial properties, while the piperidine and pyridazine components may contribute to its binding affinity for various biological targets.

Pharmacological Studies

Recent studies have explored the pharmacological effects of sulfonamide derivatives, including this compound. Key findings include:

  • Cardiovascular Effects : Research indicates that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. For instance, a study utilizing isolated rat heart models demonstrated that specific sulfonamides can significantly alter these parameters, suggesting potential applications in cardiovascular therapies .
  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways. This inhibition can lead to reduced activity of target pathways, which may be beneficial in treating conditions such as hypertension or other cardiovascular diseases.
  • Antimicrobial Activity : The sulfonamide group traditionally exhibits antibacterial properties, making this compound a candidate for further investigation in antimicrobial drug development.

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

Study Reference Compound Biological Effect Methodology
Figueroa-Valverde et al., 20202-Aminoethyl-benzenesulfonamideDecreased perfusion pressureIsolated rat heart model
Roy et al., 2022Various sulfonamidesEnzyme inhibitionIn vitro assays
Mahanthesh et al., 2020Sulfonamide derivativesAntimicrobial activityClinical trials

Comparative Analysis with Similar Compounds

When comparing this compound to other similar compounds, several differences in biological activity and mechanism of action become evident:

Compound Structural Features Biological Activity
4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamideMorpholine instead of piperidineModerate enzyme inhibition
4-ethyl-N-{4-[6-(piperidin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamideDifferent piperidine substitutionEnhanced antimicrobial properties

Q & A

Basic: What synthetic strategies and reaction conditions optimize the yield and purity of 4-ethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves coupling reactions between sulfonamide precursors and pyridazine intermediates. Key steps include:

  • Suzuki-Miyaura Cross-Coupling: To link the pyridazine and phenyl rings, palladium catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF or THF) under inert atmosphere are employed .
  • Sulfonamide Formation: Reacting 4-ethylbenzenesulfonyl chloride with the amine-functionalized intermediate in dichloromethane at 0–5°C to prevent side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) improves purity. Yields >70% are achievable with strict control of temperature and stoichiometry .

Basic: Which analytical techniques are most reliable for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. High-resolution data (d-spacing <1 Å) and twinning analysis are critical for accuracy .
  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies substituents (e.g., ethyl group at δ 1.2 ppm; piperidine protons at δ 2.5–3.5 ppm). HSQC and HMBC correlate aromatic and heterocyclic signals .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ≈ 465.18 g/mol) and fragments (e.g., sulfonamide cleavage at m/z 183) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Standardized Assay Conditions: Control variables like pH (7.4 for physiological mimicry), DMSO concentration (<0.1% to avoid solvent toxicity), and cell passage number .
  • Orthogonal Validation: Pair enzymatic assays (e.g., fluorescence-based kinase inhibition) with cellular viability tests (MTT assay) to distinguish direct target inhibition from off-target effects .
  • Data Normalization: Use internal controls (e.g., staurosporine for kinase assays) and statistical tools (e.g., Grubbs’ test) to identify outliers .

Advanced: What computational and experimental approaches elucidate the enzyme inhibition mechanism of this compound?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina model binding poses in kinase ATP pockets. Focus on hydrogen bonds between the sulfonamide group and conserved lysine residues (e.g., Lys53 in tyrosine kinases) .
  • Kinase Profiling: Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies selectivity. Follow-up with IC₅₀ determination for high-affinity targets .
  • Site-Directed Mutagenesis: Introduce mutations (e.g., Ala substitution at predicted binding residues) to validate docking predictions .

Basic: What in vitro models are appropriate for initial biological screening?

Methodological Answer:

  • Cancer Cell Lines: Use adherent lines (e.g., HCT-116, MCF-7) for proliferation assays. Pre-treatment with 10% FBS media for 24 hours ensures logarithmic growth .
  • Bacterial Strains: Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models in Mueller-Hinton broth assess bacteriostatic vs. bactericidal activity via time-kill curves .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer:

  • Substituent Variation: Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability. Compare logP values (e.g., ClogP 3.5 vs. 4.2) .
  • Heterocycle Modification: Substitute piperidine with morpholine to alter hydrogen-bonding capacity. Assess impact on IC₅₀ in kinase assays .
  • Bioisosteric Replacement: Replace sulfonamide with carbamate to improve metabolic stability. Monitor plasma stability in rat liver microsomes .

Basic: What are the key challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Solvent Selection: Screen solvents (e.g., ethanol, acetonitrile) via vapor diffusion. Co-solvents (5% DMSO) improve solubility of hydrophobic moieties .
  • Crystal Twinning: Use SHELXD for twin detection and HKL-3000 for data integration. Merge datasets from multiple crystals to resolve ambiguities .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s therapeutic potential?

Methodological Answer:

  • Dosing Regimen: Administer 10 mg/kg IV (bolus) and oral (suspension in 0.5% methylcellulose) to mice. Collect plasma at 0.5, 2, 6, 12, 24 hours post-dose .
  • Bioanalysis: LC-MS/MS quantifies plasma concentrations (LLOQ 1 ng/mL). Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Advanced: What strategies mitigate off-target effects observed in cellular assays?

Methodological Answer:

  • Proteome-Wide Profiling: Use affinity chromatography with immobilized compound and MS-based identification of bound proteins .
  • CRISPR Knockout: Generate cell lines lacking suspected off-targets (e.g., cytochrome P450 isoforms) to confirm specificity .

Basic: How is stability under physiological conditions assessed for this compound?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, 220 nm) .
  • Light/Heat Stability: Store at 40°C/75% RH (ICH guidelines) and UV light (ICH Q1B) for 4 weeks. Track impurity formation with LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-ethyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.